molecular formula C20H28N4O2S B11139794 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-isopentyl-4-oxobutanamide

4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-isopentyl-4-oxobutanamide

Cat. No.: B11139794
M. Wt: 388.5 g/mol
InChI Key: XCIYDBJOELMSLZ-UHFFFAOYSA-N
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Description

4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-isopentyl-4-oxobutanamide is a complex organic compound that features a benzisothiazole moiety linked to a piperazine ring, which is further connected to an isopentyl group and a butanamide chain. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-isopentyl-4-oxobutanamide typically involves multiple steps:

    Formation of the Benzisothiazole Moiety: The benzisothiazole ring can be synthesized through the cyclization of ortho-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Piperazine Derivatization: The benzisothiazole derivative is then reacted with piperazine in the presence of a base such as sodium hydride or potassium carbonate to form the benzisothiazole-piperazine intermediate.

    Attachment of the Isopentyl Group: The intermediate is further reacted with isopentyl bromide or chloride in the presence of a base to introduce the isopentyl group.

    Formation of the Butanamide Chain: Finally, the compound is reacted with succinic anhydride or a similar reagent to form the butanamide chain, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the isopentyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group of the butanamide chain using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzisothiazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring or isopentyl group.

    Reduction: Reduced forms of the butanamide chain.

    Substitution: Functionalized benzisothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-isopentyl-4-oxobutanamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to understand the binding mechanisms and structural dynamics of these macromolecules.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases by interacting with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-isopentyl-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole moiety may bind to active sites or allosteric sites on proteins, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity, while the isopentyl and butanamide chains may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-(1,2-Benzisothiazol-3-yl)-1-piperazine: A simpler analog lacking the isopentyl and butanamide chains.

    4-[2-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)ethyl]phenylamine: Another derivative with an ethylphenyl group instead of the isopentyl and butanamide chains.

Uniqueness

4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-isopentyl-4-oxobutanamide is unique due to its combination of the benzisothiazole, piperazine, isopentyl, and butanamide moieties. This structural complexity provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H28N4O2S

Molecular Weight

388.5 g/mol

IUPAC Name

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(3-methylbutyl)-4-oxobutanamide

InChI

InChI=1S/C20H28N4O2S/c1-15(2)9-10-21-18(25)7-8-19(26)23-11-13-24(14-12-23)20-16-5-3-4-6-17(16)27-22-20/h3-6,15H,7-14H2,1-2H3,(H,21,25)

InChI Key

XCIYDBJOELMSLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CCC(=O)N1CCN(CC1)C2=NSC3=CC=CC=C32

Origin of Product

United States

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